![molecular formula C21H17FN2O2 B267347 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267347.png)
3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the benzamide family. It was first synthesized by Pfizer in 2012 and has since gained popularity as a research chemical due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide has been used in various scientific research applications, including pharmacological studies, drug metabolism studies, and forensic toxicology. It has been shown to have high affinity for cannabinoid receptors CB1 and CB2, making it a potential therapeutic agent for the treatment of various medical conditions such as chronic pain, inflammation, and anxiety. Additionally, 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide has been used as a reference standard in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.
Wirkmechanismus
3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide acts as a potent agonist of CB1 and CB2 receptors, which are primarily located in the central and peripheral nervous systems. Upon binding to these receptors, 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide activates a cascade of signaling pathways that ultimately lead to the modulation of various physiological processes such as pain perception, mood regulation, and immune response. The exact mechanism of action of 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the uptake of neurotransmitters such as dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. Physiologically, 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide has been shown to induce hypothermia, reduce locomotor activity, and alter pain perception in animal models. These effects are believed to be mediated through the activation of CB1 and CB2 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which allows for precise and targeted modulation of these receptors. Additionally, 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide has a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of using 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide. One area of interest is the development of 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide in various medical conditions such as chronic pain, inflammation, and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide and its effects on various physiological processes.
Synthesemethoden
3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with N-methyl-N-phenylbenzamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce 3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide in high yields and purity.
Eigenschaften
Produktname |
3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide |
---|---|
Molekularformel |
C21H17FN2O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H17FN2O2/c1-24(19-8-3-2-4-9-19)21(26)16-6-5-7-18(14-16)23-20(25)15-10-12-17(22)13-11-15/h2-14H,1H3,(H,23,25) |
InChI-Schlüssel |
SJQCZFZMQDNMCH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.